molecular formula C10H11N3O B2857075 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine CAS No. 14679-00-6

1-(3-Methoxyphenyl)-1h-pyrazol-5-amine

Cat. No.: B2857075
CAS No.: 14679-00-6
M. Wt: 189.218
InChI Key: WKTHQIZSCUSROF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

The pyrazole nucleus is a versatile building block in organic synthesis. Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a wide range of chemical transformations. The pyrazole ring can act as a directing group in various reactions and can be readily functionalized at multiple positions, leading to a vast library of derivatives with diverse properties. This synthetic accessibility has made pyrazoles a frequent target for methods development in heterocyclic chemistry.

From a medicinal chemistry perspective, the pyrazole scaffold is a key pharmacophore found in numerous biologically active compounds. The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. Consequently, pyrazole derivatives have been investigated for a wide array of therapeutic applications.

Overview of Pyrazol-5-amine Derivatives in Academic Research

Within the broader class of pyrazoles, pyrazol-5-amine derivatives represent a particularly important subclass. The presence of a primary amine group at the 5-position of the pyrazole ring introduces a key nucleophilic center, making these compounds valuable intermediates for the synthesis of more complex heterocyclic systems. The amino group can readily participate in a variety of chemical reactions, including acylation, alkylation, and condensation reactions, which allows for the construction of fused-ring systems and other elaborate molecular architectures.

In academic research, pyrazol-5-amines are frequently employed as starting materials for the synthesis of compounds with potential biological activities. The combination of the pyrazole core and the reactive amino group provides a platform for generating molecular diversity, which is crucial in the early stages of drug discovery. Studies have explored the use of pyrazol-5-amines in the development of kinase inhibitors, anti-malarial agents, and chemotherapeutics, among other applications. nih.gov

Chemical Properties and Synthesis of 1-(3-Methoxyphenyl)-1H-pyrazol-5-amine

While extensive research specifically detailing the properties and synthesis of this compound is not widely available in peer-reviewed literature, its chemical behavior can be inferred from the well-established chemistry of 1-aryl-1H-pyrazol-5-amines.

Physicochemical Properties

The physicochemical properties of this compound are presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue
CAS Number 14679-00-6
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents

Note: Some properties are predicted based on the general characteristics of related compounds.

Synthesis

A common and efficient method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-assisted reaction of an appropriate aryl hydrazine (B178648) with either an α-cyanoketone or 3-aminocrotononitrile. nih.govlookchem.com In the case of this compound, the synthesis would likely proceed via the reaction of (3-methoxyphenyl)hydrazine (B91047) with a suitable three-carbon building block in an acidic aqueous medium, such as 1 M HCl. nih.gov The reaction mixture is heated in a microwave reactor, which significantly reduces the reaction time compared to conventional heating methods. nih.gov The desired product can then be isolated by basifying the solution and collecting the precipitate via vacuum filtration. nih.gov This method is noted for its efficiency, use of water as a solvent, and amenability to a variety of functional groups. nih.gov

Reactivity of the Pyrazol-5-amine Scaffold

The reactivity of this compound is dictated by the electronic properties of the pyrazole ring, the methoxyphenyl substituent, and the amino group. The pyrazole ring itself is relatively stable due to its aromaticity, but the presence of the amino group at the 5-position and the methoxy (B1213986) group on the phenyl ring influences its reactivity towards electrophilic and nucleophilic reagents.

Reactions at the Amino Group

The primary amino group at the 5-position is a key site for chemical modification. It can undergo a variety of reactions typical of primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).

These reactions are fundamental in using this compound as a building block for more complex molecules.

Reactions on the Pyrazole Ring

The pyrazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The C4 position of the pyrazole ring in 1-aryl-1H-pyrazol-5-amines is known to be susceptible to halogenation. thieme-connect.com For instance, reaction with N-halosuccinimides (NBS, NCS, NIS) can introduce a bromine, chlorine, or iodine atom at the 4-position. thieme-connect.com

Furthermore, pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions. nih.gov These reactions can lead to the formation of azo compounds or other coupled products, depending on the reaction conditions and catalysts used. nih.gov

Established Synthetic Pathways for the Pyrazol-5-amine Core

The construction of the pyrazol-5-amine scaffold is a well-explored area of heterocyclic chemistry. Key methods involve the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic synthons. The primary challenge often lies in controlling the regioselectivity of the reaction, especially when using unsymmetrical reagents.

The regiospecific synthesis of pyrazoles is critical to ensure the desired arrangement of substituents on the heterocyclic ring. A common and foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

For instance, the reaction of β-ketonitriles with hydrazines is a primary route to 5-aminopyrazoles. nih.govbeilstein-journals.org The reaction between benzoylacetonitrile (B15868) and 2-(4-methoxyphenyl)hydraziniumchloride has been shown to be regiospecific, exclusively yielding 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov This highlights how the electronic and steric properties of the starting materials can direct the cyclization to a single regioisomer. Similarly, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid leads to the regiospecific formation of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.govresearchgate.net

Control over regioselectivity can also be achieved by modifying reaction conditions. For example, the acidic cyclization of a hydrazine with an enol may yield one regioisomer as the major product, while cyclization with a methyl ether of the same enol under basic conditions can completely reverse the regioselectivity, yielding the other isomer in excellent yield. nih.govbeilstein-journals.org

Starting Material 1Starting Material 2ProductKey Feature
β-Ketonitrile (e.g., benzoylacetonitrile)Hydrazine derivative (e.g., (3-methoxyphenyl)hydrazine)5-AminopyrazoleA fundamental and widely used method for constructing the 5-aminopyrazole core. nih.govbeilstein-journals.org
5-Aminopyrazoleβ-Diketone (e.g., trifluoromethyl-β-diketone)Fused pyrazolo[3,4-b]pyridineDemonstrates regiospecificity in the synthesis of more complex fused systems. nih.govresearchgate.net
HydrazineEnol vs. Enol Ether5-Aminopyrazole vs. 3-Aminopyrazole (B16455)Illustrates control of regioselectivity through reaction conditions (acidic vs. basic). nih.gov

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like pyrazoles in a single, efficient step, adhering to the principles of pot, atom, and step economy (PASE). mdpi.com These reactions involve combining three or more starting materials in one pot to form a product that contains portions of all the initial reactants. beilstein-journals.orgrsc.org

Several MCRs have been developed for pyrazole synthesis. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, Yb(PFO)3 has been used as an efficient catalyst for the three-component synthesis of persubstituted pyrazoles from these starting materials. beilstein-journals.org Another three-component synthesis utilizes malononitrile, aldehydes, and hydrazines. beilstein-journals.orgnih.gov This can be extended to a four-component reaction by including a β-ketoester, which first reacts with hydrazine to form a pyrazolone, while a Knoevenagel condensation between malononitrile and the aldehyde generates a Michael acceptor. Subsequent Michael addition and cyclization yield pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.comnih.gov

Number of ComponentsReactantsCatalyst/ConditionsProduct Type
ThreeAldehyde, β-Ketoester, HydrazineYb(PFO)3Persubstituted Pyrazoles beilstein-journals.org
ThreeMalononitrile, Aldehyde, HydrazineVariousSubstituted Pyrazoles beilstein-journals.orgnih.gov
FourAldehyde, Malononitrile, β-Ketoester, HydrazinePiperidine, Aqueous mediumPyrano[2,3-c]pyrazoles mdpi.com
Five5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateMontmorillonite K10, Solvent-freeHighly substituted Pyrano[2,3-c]pyrazoles mdpi.com

One-pot syntheses, which may or may not be true MCRs, are highly valued for their operational simplicity and efficiency. In these protocols, sequential reactions are carried out in a single reaction vessel without the isolation of intermediates. This approach minimizes waste and reduces purification steps.

The synthesis of 3,5-diarylpyrazoles can be achieved in a one-pot reaction by reacting hydrazones of aryl aldehydes with substituted acetophenones in ethanol, often in the presence of catalysts like iodine and hydrochloric acid. acs.org Another efficient one-pot, two-step synthesis of a N-substituted pyrazol-5-amine involves a solvent-free condensation of a 5-aminopyrazole with an aldehyde, followed by in-situ reduction with sodium borohydride (B1222165). researchgate.netmdpi.com This method avoids the need to isolate the intermediate imine. One-pot protocols have also been developed for the synthesis of fused pyrazole systems, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, starting from 5-aminopyrazoles and azlactones. nih.gov

Synthesis Strategies Incorporating the Methoxyphenyl Moiety

The introduction of the 3-methoxyphenyl (B12655295) group onto the N1 position of the pyrazole ring is typically achieved by using (3-methoxyphenyl)hydrazine as a key starting material in cyclocondensation reactions. However, alternative strategies involving functionalization of a pre-formed pyrazole core are also employed.

Reductive amination is a versatile and widely used method for forming C–N bonds and is particularly useful for synthesizing secondary and tertiary amines. harvard.edu This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

In the context of pyrazole synthesis, reductive amination can be used to introduce substituents onto the amino group of a pyrazol-5-amine. For instance, a 5-aminopyrazole can be reacted with an aldehyde or ketone to form an intermediate which is then reduced. nih.gov A one-pot reductive amination protocol has been described for the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, where the condensation and reduction steps are performed sequentially in the same vessel. researchgate.netmdpi.com More specialized reductive amination procedures have been developed for electron-poor heterocyclic amines, like pyrazoles, which can be challenging substrates. acs.org These methods often employ specific reducing agents like sodium triacetoxyborohydride, which is known for its mildness and selectivity. harvard.eduineosopen.org

Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In pyrazole synthesis, it can be employed in several ways. The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a key step in the synthesis of fused pyrazolo[3,4-b]pyridines, proceeding through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.govresearchgate.net

Another powerful application is the aza-Michael addition, where a nitrogen nucleophile adds to a Michael acceptor. rsc.org The pyrazole ring itself can act as an N-nucleophile. After deprotonation with a base, the pyrazole anion can react with various Michael acceptors such as α,β-unsaturated ketones, esters, or nitriles. rsc.orgnih.gov This strategy is primarily used to functionalize the N1 position of a pre-existing pyrazole ring. While this is less direct for synthesizing the target compound from scratch, it represents a valid strategy for modifying a pyrazole core. For example, pyrazoles react with α,β-unsaturated malonates in the presence of Cs2CO3 as a catalyst to afford N1-substituted pyrazole derivatives in high yield. rsc.org

Reaction TypeNucleophileElectrophile (Michael Acceptor)Resulting Structure
Michael Addition5-Aminopyrazole (C4 position)α,β-Unsaturated KetoneFused Pyrazolo[3,4-b]pyridine nih.gov
aza-Michael AdditionPyrazole (N1 position)α,β-Unsaturated MalonateN1-functionalized Pyrazole rsc.org
aza-Michael AdditionN-Arylhydrazone1,2-Diaza-1,3-dieneSubstituted Pyrazole acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-10(11)5-6-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTHQIZSCUSROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 1 3 Methoxyphenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule. For 1-(3-Methoxyphenyl)-1H-pyrazol-5-amine, distinct signals are expected for the amine, methoxy (B1213986), pyrazole (B372694) ring, and methoxyphenyl ring protons. Based on data from similar structures, such as 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the expected chemical shifts can be predicted. nih.gov The amine (-NH₂) protons typically appear as a broad singlet, the methoxy (-OCH₃) protons as a sharp singlet, and the aromatic and heterocyclic protons in the downfield region with specific splitting patterns determined by their adjacent protons.

Expected ¹H NMR Data for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Amine (-NH₂)Broad singlets
Methoxy (-OCH₃)~3.85s
Pyrazole H-3Doubletd
Pyrazole H-4Doubletd
Methoxyphenyl Ring Protons6.8 - 7.5m

Note: The exact chemical shifts and multiplicities for the aromatic protons depend on the solvent and the electronic effects of the substituents.

Expected ¹³C NMR Data for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~55.5
Pyrazole C-3~140-150
Pyrazole C-4~90-100
Pyrazole C-5~145-155
Methoxyphenyl Ring Carbons~110 - 160

Note: The signals for the methoxyphenyl ring would include quaternary carbons (C-1' and C-3') and protonated carbons, distinguishable by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyrazole ring (H-3 and H-4) and between the neighboring protons on the methoxyphenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected between the methoxy protons and the C-3' carbon of the phenyl ring, and between the pyrazole protons and the carbons of the attached phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It is instrumental in determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal the spatial proximity between protons on the pyrazole ring and the methoxyphenyl ring, confirming their relative orientation. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the methoxy group's aryl-alkyl ether linkage gives rise to a strong absorption. Aromatic C-H stretching and C=C ring stretching vibrations from both the phenyl and pyrazole rings are also expected.

FTIR spectroscopy is a modern, high-resolution method for obtaining an infrared spectrum. The analysis provides a detailed fingerprint of the molecule. For this compound, the FTIR spectrum would confirm the presence of key functional groups with high precision. mdpi.com

Expected Characteristic FTIR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-OCH₃2850 - 2960
C=N and C=C StretchPyrazole and Phenyl Rings1500 - 1650
Asymmetric C-O-C StretchAryl-alkyl ether1200 - 1275
Symmetric C-O-C StretchAryl-alkyl ether1000 - 1075
C-H Out-of-Plane BendingAromatic Ring690 - 900

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions like hydrogen bonding.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data for this compound is not available in the reviewed literature. This analysis would be crucial to experimentally confirm the molecular formula, C₁₀H₁₁N₃O, by providing a highly accurate mass-to-charge ratio measurement.

Fragmentation Pattern Analysis

A detailed analysis of the mass spectrometry fragmentation pattern for this compound could not be performed as no published spectra were found. Such an analysis would typically involve identifying the major fragment ions to deduce the compound's structure and connectivity.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

No published single-crystal X-ray diffraction studies for this compound were identified. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Molecular Conformation and Geometry

Without crystallographic data, a definitive analysis of the molecular conformation and geometry, including bond lengths, bond angles, and dihedral angles of the methoxyphenyl and pyrazole rings, cannot be provided.

Characterization of Intermolecular Interactions and Crystal Packing

A characterization of the intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing of this compound, is not possible without experimental crystallographic data.

Reactivity and Chemical Transformations of 1 3 Methoxyphenyl 1h Pyrazol 5 Amine

Chemical Reactivity of the Pyrazol-5-amine Functionality

The exocyclic amino group at the C5 position is the most nucleophilic site in the molecule, governing a significant portion of its reactivity. nih.gov Its reactions are central to the derivatization and functionalization of this pyrazole (B372694) scaffold.

The term "amination" in this context refers to the functionalization of the existing 5-amino group, primarily through the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. These transformations leverage the nucleophilic character of the primary amine.

N-Alkylation and N-Arylation: The primary amino group can undergo N-alkylation with various alkylating agents, typically under basic conditions to deprotonate the nitrogen, followed by reaction with an electrophile like an alkyl halide. semanticscholar.org More advanced methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offer an alternative to conditions requiring strong bases. semanticscholar.org Copper-catalyzed N-arylation, a variant of the Ullmann condensation, allows for the coupling of the 5-amino group with aryl halides, providing access to N,1-diaryl-1H-pyrazol-5-amine derivatives. acs.org

Reductive Amination: A powerful method for N-alkylation involves a two-step, one-pot reductive amination process. This reaction begins with the condensation of the 5-amino group with an aldehyde or ketone to form an intermediate N-(5-pyrazolyl)imine (Schiff base). This imine is then reduced in situ, typically with a hydride reducing agent like sodium borohydride (B1222165), to yield the corresponding N-alkylated pyrazol-5-amine. researchgate.netmdpi.com This method is operationally simple and avoids the isolation of the intermediate imine. mdpi.com For example, the reaction with p-methoxybenzaldehyde followed by reduction with sodium borohydride yields N-(4-methoxybenzyl)-substituted pyrazol-5-amines. mdpi.com

Table 1: Examples of N-Functionalization (Amination) Reactions of Pyrazol-5-amines
Reaction TypeReactantReagentsProduct TypeReference
Reductive Aminationp-Methoxybenzaldehyde1) Condensation (heat), 2) NaBH4N-(4-methoxybenzyl)-1H-pyrazol-5-amine mdpi.com
N-ArylationAryl Iodide/BromideCuI, Diamine Ligand, Base (e.g., K2CO3)N-Aryl-1H-pyrazol-5-amine acs.org
N-AlkylationAlkyl HalideBase (e.g., NaH)N-Alkyl-1H-pyrazol-5-amine semanticscholar.org

The 5-amino functionality is susceptible to oxidation. Under specific conditions, 1-(aryl)-1H-pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds. This transformation typically involves the formation of a nitrogen-nitrogen double bond, linking two pyrazole moieties. For instance, treatment of pyrazol-5-amines with reagents like iodine and tert-butyl hydroperoxide (TBHP) can lead to the simultaneous iodination of the C4 position and the formation of an azo bridge between two molecules, yielding (E)-1,2-bis(4-iodo-1-aryl-1H-pyrazol-5-yl)diazene derivatives. A copper-catalyzed version of this oxidative coupling can also directly produce azopyrroles without halogenation.

Derivatization Strategies via Functional Group Modifications

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form N-(5-pyrazolyl)imines, also known as Schiff bases. researchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the imine is a reversible process, and the reaction is often driven to completion by removing the water formed. researchgate.net These imine derivatives are valuable intermediates themselves, for instance, in reductive amination as described above, or as precursors for the synthesis of more complex heterocyclic systems.

Reactions with Electrophiles: The 1-(3-methoxyphenyl)-1H-pyrazol-5-amine scaffold possesses multiple nucleophilic sites that can react with electrophiles. The primary amino group is the most reactive site towards acylation and sulfonation. However, the pyrazole ring itself, activated by the electron-donating amino group, can also undergo electrophilic substitution. The C4 position is particularly electron-rich and susceptible to attack. nih.gov

Halogenation: Direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as mild and safe halogenating reagents at room temperature. beilstein-archives.org This provides an effective, metal-free method to introduce a halogen atom onto the pyrazole core, yielding 4-halo-1-(3-methoxyphenyl)-1H-pyrazol-5-amine derivatives. beilstein-archives.org

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides can lead to N-acylation of the amino group to form the corresponding amide. Under certain conditions, C-acylation at the C4 position can also occur, particularly if the amino group is protected. rsc.org

Reactions with Nucleophiles: To make the pyrazole ring susceptible to nucleophilic attack, the 5-amino group can be chemically modified. A classic strategy is its conversion into a diazonium salt. Treatment of the 5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a 1-(3-methoxyphenyl)-1H-pyrazole-5-diazonium salt. pleiades.onlineresearchgate.net The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), allowing for its displacement by a wide variety of nucleophiles in Sandmeyer-type reactions. nih.govorganic-chemistry.org This provides a versatile route to introduce functionalities such as halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups at the C5 position. organic-chemistry.orgyoutube.com

Table 2: Derivatization via Electrophilic and Nucleophilic Reactions
Reaction TypeReagent ClassExample ReagentReaction SiteProduct TypeReference
Electrophilic HalogenationN-HalosuccinimideN-Bromosuccinimide (NBS)C4-Position4-Bromo-1-(3-methoxyphenyl)-1H-pyrazol-5-amine beilstein-archives.org
Nucleophilic Substitution (via Diazonium Salt)Copper(I) Halide / CyanideCuBrC5-Position5-Bromo-1-(3-methoxyphenyl)-1H-pyrazole nih.gov
CuCNC5-Position5-Cyano-1-(3-methoxyphenyl)-1H-pyrazole organic-chemistry.org

Formation of Fused and Bridged Heterocyclic Systems

A cornerstone of the reactivity of this compound is its utility as a binucleophile in the construction of fused heterocyclic systems. The N1-H (in tautomeric forms) or C4-H and the exocyclic 5-NH₂ group can react with 1,3-bielectrophilic reagents to form a new six-membered ring fused to the pyrazole core.

The most prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through the cyclocondensation reaction of the 5-aminopyrazole with β-dicarbonyl compounds (like acetylacetone), β-ketoesters (like ethyl acetoacetate), or their synthetic equivalents such as enaminones or chalcones. scirp.org The reaction mechanism generally involves the initial nucleophilic attack of the exocyclic 5-amino group on one of the carbonyl carbons, followed by intramolecular cyclization via attack from the pyrazole's N1 nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic fused system. The regioselectivity of the reaction can be influenced by the substituents on both the pyrazole and the 1,3-dicarbonyl compound. encyclopedia.pub This synthetic strategy is highly versatile and has been extensively used to generate diverse libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. scirp.orgencyclopedia.pub

Table 3: Formation of Fused Heterocycles from 5-Aminopyrazoles
Bielectrophilic ReagentReaction ConditionsFused System FormedReference
β-Diketone (e.g., Acetylacetone)Acid or base catalysis, heatPyrazolo[1,5-a]pyrimidine scirp.org
β-Ketoester (e.g., Ethyl Acetoacetate)Heat, often in acetic acid or pyridinePyrazolo[1,5-a]pyrimidin-one nih.gov
EnaminoneAcetic acid or pyridine, heatPyrazolo[1,5-a]pyrimidine scirp.org
Benzylidene MalononitrileSolvent-free, microwave irradiationPyrazolo[1,5-a]pyrimidine-7-amine scirp.org

Synthesis of Pyrazolopyrimidines

The fusion of pyrazole and pyrimidine (B1678525) rings results in pyrazolopyrimidines, a class of compounds with significant interest in medicinal chemistry. This compound serves as a key precursor for pyrazolo[3,4-d]pyrimidines through cyclization reactions with various one-carbon electrophiles.

One established method involves a one-flask reaction where a 1-aryl-5-aminopyrazole is treated with a Vilsmeier reagent (e.g., formed from dimethylformamide (DMF) and phosphorus tribromide or phosphoryl chloride) and an amine source like hexamethyldisilazane (B44280) (HMDS). This process proceeds through Vilsmeier amidination and imination, followed by an intermolecular heterocyclization to yield the pyrazolo[3,4-d]pyrimidine core. nih.gov The reaction is generally applicable to 5-amino-1-phenyl-3-substituted pyrazoles, with substituents at the 3-position influencing the reaction yields. nih.gov For instance, analogs with electron-donating groups on the 3-phenyl ring have been shown to react smoothly. nih.gov

Another common approach is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, condensation with diethyl malonate in the presence of a base can lead to the formation of dihydroxy-pyrazolo[1,5-a]pyrimidines, which can be further functionalized. nih.gov

The following table summarizes a representative synthesis of pyrazolo[3,4-d]pyrimidines from 1-aryl-5-aminopyrazoles, illustrating the general applicability of the method.

Reactant 1 (1-Aryl-5-aminopyrazole)ReagentsProductYield (%)Reference
5-Amino-1-phenyl-3-(p-OMe-Ph)-pyrazole1. DMF, PBr3 2. NH(SiMe3)21-Phenyl-3-(p-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine85 nih.gov
5-Amino-1,3-diphenylpyrazole1. DMF, PBr3 2. NH(SiMe3)21,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine91 nih.gov
5-Amino-1-phenyl-3-(p-Cl-Ph)-pyrazole1. DMF, PBr3 2. NH(SiMe3)21-Phenyl-3-(p-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine81 nih.gov

Construction of Pyrazolo-Fused Naphthyridines and Related Scaffolds

The versatile reactivity of this compound extends to the synthesis of more complex fused systems, such as pyrazolo-fused naphthyridines and quinazolines. These reactions often proceed through multicomponent or domino strategies.

A notable example is the reaction of 1-aryl-pyrazol-5-amines with arylglyoxals. acs.orgnih.gov This domino reaction can selectively produce pyrazolo-fused 1,7-naphthyridines through a double [3 + 2 + 1] heteroannulation process. nih.govnih.gov The reaction pathway is highly dependent on the substituents on the pyrazole ring. For instance, pyrazol-5-amines with small substituents at the C3 position tend to yield dipyrazolo-fused 1,7-naphthyridines, while bulkier aryl groups at the C3 position can steer the reaction towards the formation of dipyrazolo-fused 1,3-diazocanes. acs.org

Furthermore, Rhodium(III)-catalyzed C-H activation and cyclization cascades provide a modern approach to pyrazolo[1,5-a]quinazolines. rsc.org This method involves the [5 + 1] annulation of a substituted 1-phenyl-1H-pyrazol-5-amine with an alkyne ester or amide. rsc.org This process is characterized by its high atom economy and broad substrate scope. rsc.org

Cascade and Domino Reactions

Cascade and domino reactions are powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single operation. As mentioned previously, this compound is an excellent substrate for such transformations.

The reaction between arylglyoxals and pyrazol-5-amines is a prime example of a multicomponent domino reaction where the final product can be controlled by varying the substituents and reaction stoichiometry. nih.govacs.org

1:1 Reactant Ratio : With small C3-substituents on the pyrazol-5-amine, the reaction yields dipyrazolo-fused 1,7-naphthyridines. nih.gov

1:1 Reactant Ratio : With bulky C3-aryl substituents on the pyrazol-5-amine, the reaction pathway shifts to produce novel dipyrazolo-fused 1,3-diazocanes via an unusual [3 + 3 + 1 + 1] cyclization. nih.govacs.org

1:2 Reactant Ratio (Arylglyoxal:Pyrazol-5-amine) : This stoichiometry can lead to the formation of pyrrolo[2,3-c]pyrazoles. nih.gov

These transformations showcase the synthetic utility of pyrazol-5-amines in generating molecular diversity through controlled cascade processes. nih.govnih.gov

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can be utilized in these reactions, typically after functionalization to introduce a leaving group, such as a halide, onto the pyrazole ring.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental in forming C(sp²)–C(sp) bonds. organic-chemistry.orgwikipedia.org To employ this compound in a Sonogashira reaction, it must first be halogenated.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS, where X = I, Br, Cl) as halogenating agents. beilstein-archives.orgbeilstein-archives.org This metal-free protocol proceeds efficiently at room temperature and shows a broad substrate scope, making it applicable for the synthesis of 4-halo-1-(3-methoxyphenyl)-1H-pyrazol-5-amine. beilstein-archives.org

The resulting 4-halo derivative can then undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) cocatalyst, and an amine base to yield the corresponding 4-alkynyl-1H-pyrazol-5-amine. organic-chemistry.orgwikipedia.org

The table below outlines the conditions for the key steps enabling the use of pyrazol-5-amines in Sonogashira couplings.

Reaction StepSubstrateReagents & ConditionsProduct TypeReference
Halogenation3-Aryl-1H-pyrazol-5-amineNBS or NIS, DMSO, Room Temp.4-Bromo/Iodo-3-aryl-1H-pyrazol-5-amine beilstein-archives.org
Sonogashira CouplingAryl/Vinyl HalideTerminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)4), CuI, Amine Base (e.g., Et3N)Aryl/Vinyl-Alkyne organic-chemistry.orglibretexts.org

Carbon-Nitrogen Bond Forming Reactions (e.g., Ullman Coupling)

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen bonds, typically by coupling an amine with an aryl halide. wikipedia.org The exocyclic amino group of this compound can act as the nucleophilic component in this reaction.

In a typical Ullmann-type reaction, the pyrazol-5-amine is reacted with an aryl halide (preferably an iodide or bromide) in the presence of a copper catalyst (e.g., CuI, CuO, or copper powder) and a base (e.g., K₂CO₃, Cs₂CO₃). The reaction often requires high temperatures and is conducted in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP). wikipedia.org This methodology allows for the synthesis of N-aryl-1-(3-methoxyphenyl)-1H-pyrazol-5-amines, expanding the structural diversity of derivatives accessible from this scaffold. Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. mdpi.com

Computational and Theoretical Investigations of 1 3 Methoxyphenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the geometric, electronic, and spectroscopic properties of molecules. These theoretical methods provide insights into molecular behavior at the atomic level, complementing experimental data.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. derpharmachemica.com This approach is employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. Calculations, typically using a basis set like B3LYP/6-311++G(d,p), can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. derpharmachemica.com

For 1-(3-Methoxyphenyl)-1H-pyrazol-5-amine, a DFT study would reveal the spatial orientation of the methoxyphenyl and pyrazole (B372694) amine rings relative to each other. For instance, in a related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, X-ray diffraction showed that the methoxybenzene and phenyl rings were rotated by 37.01° and 29.41°, respectively, from the central pyrazole ring. nih.gov DFT calculations would provide similar insights for the 3-methoxy isomer and also map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule.

Ab Initio Calculations for Conformational Analysis

Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of experimental data. These calculations are particularly useful for conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A potential energy surface (PES) scan can be performed to identify the most stable conformers of this compound. This would involve systematically rotating the single bonds, such as the bond connecting the phenyl ring to the pyrazole nitrogen and the bond between the methoxy (B1213986) group and the phenyl ring. The calculations would identify the global minimum energy conformer, representing the most stable structure of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. thaiscience.info The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. chalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. chalcogen.ro For this compound, FMO analysis would map the distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electrophilic and nucleophilic interactions. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. chalcogen.ro

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It provides a description of the Lewis structure, including bonds, lone pairs, and delocalization effects. wisc.edu

For the target compound, NBO analysis would quantify the electron density on each atom (natural population analysis) and describe the hybridization of the atomic orbitals that form the chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These calculations reveal stabilizing effects, such as the delocalization of electron density from a filled bonding or lone pair orbital (donor) to an empty anti-bonding orbital (acceptor), which are crucial for understanding the molecule's electronic structure and stability.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis, typically performed using DFT methods, predicts the frequencies of a molecule's fundamental vibrational modes. researchgate.netnih.gov These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. derpharmachemica.com

A computational frequency analysis for this compound would generate a theoretical spectrum. Specific vibrational modes, such as N-H stretching of the amine group, C-O stretching of the methoxy group, and various C=N and C=C stretching modes within the pyrazole and phenyl rings, would be calculated. mdpi.com Comparing these theoretical frequencies (often scaled to correct for systematic errors) with experimental data allows for a detailed and accurate interpretation of the molecule's vibrational spectrum. derpharmachemica.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. alrasheedcol.edu.iq

A molecular docking study of this compound would involve selecting a relevant protein target. Given that various pyrazole derivatives have been investigated as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) or cyclin-dependent kinases (CDKs), these could be potential targets. nih.govijrps.com The docking simulation would place the compound into the active site of the protein and calculate a binding affinity or score, which estimates the strength of the interaction. The results would also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. ijrps.com Although no specific docking studies for this compound were found, studies on similar pyrazole derivatives show that this class of compounds can exhibit significant binding energies with various protein targets. nih.govresearchgate.net

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. ajpp.inijrps.com This method is crucial for understanding the potential biological targets of this compound and the specific interactions that govern its binding affinity.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target receptor, which is often sourced from crystallographic databases like the Protein Data Bank (PDB). alrasheedcol.edu.iq Using specialized software, such as Molegro Virtual Docker or GOLD, the ligand is placed into the receptor's binding site. ijrps.comalrasheedcol.edu.iq The software then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The pose with the lowest binding energy is typically considered the most favorable and likely binding mode. ijrps.com

For pyrazole derivatives, docking studies have successfully predicted binding modes within various enzymes. For instance, studies on pyrazoline derivatives with a methoxyphenyl group have been explored for their binding specificity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ijrps.com These computational analyses reveal key amino acid residues in the active site that interact with the ligand. Common interactions include:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms in the pyrazole ring of this compound are potential hydrogen bond donors and acceptors, respectively, which can form strong connections with polar residues in a receptor's active site.

Hydrophobic Interactions: The methoxyphenyl ring provides a significant hydrophobic region that can interact favorably with nonpolar amino acid residues like leucine, valine, and alanine.

Pi-Pi Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

These predicted interactions provide a structural basis for the ligand's affinity and selectivity, guiding further experimental validation. ajpp.in

Table 1: Example of Molecular Docking Results for a Pyrazole Derivative with a Kinase Target
LigandTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Compound 5aEGFR (1M17)-8.5Thr 766, Gln 767, Met 769Hydrogen Bond, Hydrophobic
Compound 5cEGFR (1M17)-8.2Met 769, Ala 719Hydrophobic
Compound 5dEGFR (1M17)-8.8Thr 830, Cys 575Hydrogen Bond

Elucidation of Potential Mechanisms of Action (e.g., Enzyme Inhibition)

Computational methods are pivotal in hypothesizing the mechanism of action for novel compounds. For the aminopyrazole class of molecules, a common mechanism is the inhibition of enzymes, particularly kinases, which are crucial regulators of cell signaling. nih.govresearchgate.net Computational studies can elucidate how this compound might function as an enzyme inhibitor.

Molecular docking, as described above, provides the initial hypothesis. By showing that a ligand can bind tightly within the active site of an enzyme, it suggests a competitive inhibition mechanism where the compound prevents the natural substrate from binding. For example, computational studies have revealed that pyrazole derivatives can have a strong affinity for the active site of human topoisomerase II β, suggesting this as a potential mechanism for their cytotoxic effects. nih.gov

Furthermore, molecular field-based similarity analysis can identify the necessary three-dimensional properties a compound must possess to inhibit a specific enzyme. researchgate.netdntb.gov.ua These studies on related pyrazole derivatives have shown that adding electron-donating groups to the pyrazole ring can enhance inhibitory activity against certain enzymes. researchgate.netdntb.gov.ua The methoxy group (-OCH3) on the phenyl ring of this compound is an electron-donating group, which could be a key feature for its potential enzyme inhibition activity.

Studies on other aminopyrazole derivatives have identified them as potent inhibitors of cyclin-dependent kinases (CDKs) and JNK3, which are implicated in cell proliferation and neurodegenerative disorders, respectively. acs.orgnih.gov These computational investigations help to pinpoint the specific structural features responsible for the inhibitory effect, thereby clarifying the potential mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netijbiotech.com These models are essential for optimizing lead compounds by predicting the activity of newly designed molecules before their synthesis.

For a compound like this compound, a QSAR study would involve a dataset of structurally similar aminopyrazole derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). nih.govnih.gov Using computational software, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties.

Common types of descriptors include:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. For 3-aminopyrazole (B16455) derivatives studied as CDK2/cyclin A inhibitors, QSAR analysis revealed that the presence of meta-substituents on the phenyl ring had a detrimental effect on activity, while increasing the electronegativity of certain atoms was favorable. nih.gov This finding is directly relevant to this compound, where the methoxy group is in the meta position.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. mdpi.com These visual models are highly intuitive for medicinal chemists to guide the design of new derivatives with improved potency. mdpi.com

Table 2: Common Molecular Descriptors in QSAR and Their Potential Influence on Kinase Inhibition by Pyrazole Derivatives
Descriptor ClassSpecific DescriptorTypical Influence on Activity
ElectronicPartial Atomic ChargeInfluences hydrogen bonding and electrostatic interactions in the active site.
StericMolecular VolumeOptimal size is required to fit the binding pocket; excessive bulk can be detrimental.
HydrophobicLogPAffects both binding to hydrophobic pockets and cell membrane permeability.
H-BondingNumber of H-bond donors/acceptorsCrucial for specific interactions with key residues to anchor the ligand.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors controlling product formation. The synthesis of the pyrazole core in this compound typically involves the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a functional equivalent like a β-ketonitrile. researchgate.netyoutube.com

Density Functional Theory (DFT) is a widely used quantum mechanical method to study such reactions. researchgate.netnih.gov By performing DFT calculations, researchers can model the entire reaction coordinate. This involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, and any intermediates or transition states. nih.gov

Frequency Analysis: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface. nih.gov

For pyrazole synthesis, computational studies can elucidate the regioselectivity of the reaction. For example, when an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine, two different pyrazole isomers can be formed. DFT calculations can predict which product is more likely to form by comparing the activation energies of the competing pathways. Studies on the formation of a related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, confirmed that the reaction was regiospecific, yielding a single product. nih.gov

Furthermore, computational studies can provide a detailed understanding of the electronic structure changes that occur during the reaction, such as bond formation and breaking. rsc.org This level of detail is often inaccessible through experimental methods alone and is crucial for optimizing reaction conditions to improve yields and selectivity. rsc.org

Advanced Applications and Broader Research Impact

Role as Synthetic Intermediates in Complex Organic Synthesis

The aminopyrazole core is a valuable building block in modern organic synthesis and drug discovery. mdpi.com Specifically, the related compound 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine is recognized as a key intermediate in the development of novel therapeutic agents. chemimpex.com Its structural properties make it a suitable precursor for the synthesis of a range of pharmaceuticals, particularly those designed to target inflammation and pain. chemimpex.com The amine and pyrazole (B372694) moieties are susceptible to further functionalization, enabling the creation of diverse derivatives with potential applications in medicinal chemistry. mdpi.com N-heterocyclic amines, such as this pyrazole derivative, are fundamental precursors for a variety of bioactive molecules and active pharmaceutical ingredients. mdpi.com

Table 1: Synthetic Utility of Aminopyrazole Intermediates

Area of Synthesis Application/Target Role of Intermediate
Pharmaceutical Development Anti-inflammatory and pain relief agents Key precursor for novel therapeutics chemimpex.com
Medicinal Chemistry Diverse bioactive molecules Foundational scaffold for further functionalization mdpi.com

Exploration in Medicinal Chemistry Research (Mechanistic Focus)

The pyrazole nucleus is a prominent feature in many compounds with a wide spectrum of pharmacological activities. mdpi.com While detailed mechanistic studies on 1-(3-methoxyphenyl)-1h-pyrazol-5-amine are not extensively documented, research on related structures provides insight into its potential biological activities.

Inflammation is a biological response mediated by autacoids like prostaglandins, which are derived from arachidonic acid through the action of cyclooxygenase (COX) isoenzymes. medicinacomplementar.com.br The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. medicinacomplementar.com.br

While specific studies detailing the direct inhibition of prostaglandin (B15479496) synthesis by this compound are limited, the pyrazole scaffold is integral to many known COX inhibitors. researchgate.netnih.gov For instance, research has demonstrated that certain 1,5-vicinal diaryl pyrazoles are notable for their COX-2 inhibitory activity. nih.gov Furthermore, the closely related intermediate, 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine, is specifically used in the synthesis of pharmaceuticals targeting inflammation, suggesting that its derivatives may act on inflammatory pathways like prostaglandin synthesis. chemimpex.com

The pyrazole ring is a core component of various compounds investigated for their antimicrobial properties. acgpubs.orgnih.gov Research into novel pyrazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. acgpubs.orgnih.gov For example, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov Although these findings highlight the potential of the aminopyrazole scaffold in developing new antimicrobial agents, specific mechanistic studies elucidating how this compound exerts such effects are not detailed in the available literature.

The structure of 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine is recognized for its ability to interact effectively with biological targets, making it a valuable compound in research related to enzyme inhibition and receptor binding. chemimpex.com The broader class of pyrazole derivatives has been shown to modulate various biological receptors and enzymes through diverse mechanisms.

For instance, certain pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these agents disrupt microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism of interest in cancer research. nih.gov In another area, a pyrazole derivative was discovered to be a highly selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways relevant to autoimmune diseases. nih.gov These examples underscore the capacity of the pyrazole scaffold to be tailored for specific biological targets, although the precise receptor modulation profile for this compound remains an area for further investigation.

Table 2: Examples of Biological Targets for Pyrazole Derivatives

Target Enzyme/Receptor Therapeutic Area Mechanism of Action Reference Compound Class
Cyclooxygenase-2 (COX-2) Inflammation Inhibition of prostaglandin synthesis 1,5-diaryl pyrazoles nih.gov
Tubulin Oncology Inhibition of microtubule polymerization, cell cycle arrest (1-aryl-1H-pyrazol-4-yl)methanones nih.gov

Development in Agrochemical Science (e.g., Crop Protection, Herbicidal Agents)

In addition to its pharmaceutical potential, 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine is utilized in the field of agrochemical science. chemimpex.com The compound is used in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. chemimpex.com Its capacity to modulate biological activity makes it a valuable candidate for creating new crop protection strategies designed to improve yield while considering environmental impact. chemimpex.com

Contributions to Materials Science and Related Fields

The unique chemical properties of 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine also lend themselves to applications in materials science. Research indicates its use in the creation of advanced materials, including specialized polymers and coatings. These materials can benefit from the inherent chemical characteristics of the pyrazole structure, which may offer enhanced durability and resistance to degradation. chemimpex.com

Design of Photochemical Molecular Switches

While direct studies on this compound as a photochemical molecular switch are not extensively documented, the inherent properties of the pyrazole scaffold and the potential for its derivatization suggest a promising role in this field. Photochemical molecular switches are molecules that can be reversibly shifted between two or more stable states by the action of light. This property is at the heart of various applications, including data storage, molecular machines, and targeted drug delivery.

Derivatives of this compound, particularly those incorporating an azo linkage, could potentially function as molecular switches. The methoxyphenyl and phenyl substituents on the pyrazole ring can be strategically modified to tune the photophysical properties of the resulting azo dye, such as the absorption wavelengths required for switching and the thermal stability of the isomers. Research into the photophysical properties of pyrazolone-based azo compounds has shown that these molecules can exhibit fluorescence and that their absorption and emission spectra can be influenced by solvent polarity and pH. nih.govresearchgate.net This tunability is a critical aspect in the design of functional molecular switches.

The reversible photoisomerization of such pyrazole-based azo dyes could be harnessed for various applications. For instance, the change in molecular geometry could be used to control the activity of a biological molecule, the permeability of a membrane, or the optical properties of a material.

Applications as Dyes and Pigments

The structural features of this compound make it an excellent precursor for the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) that act as a chromophore. wikipedia.org The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. nih.govunb.capsiberg.com

In this context, this compound can serve as the coupling component. The amine group on the pyrazole ring activates the molecule for electrophilic substitution, allowing the diazonium salt to attack the carbon atom at the 4-position of the pyrazole ring. The general synthetic route is depicted in the scheme below:

The resulting azo dyes derived from this compound are expected to exhibit a wide range of colors, from yellow to red, depending on the nature of the aromatic amine used for diazotization and any additional substituents on the pyrazole ring. The methoxyphenyl group, being an electron-donating group, can influence the electronic properties of the chromophore and, consequently, the color of the dye. The photophysical properties of new pyrazolone-based azo-dyes have been investigated, and it has been found that these compounds often exhibit fluorescence. nih.govresearchgate.net

These pyrazole-based azo dyes have potential applications in various industries, including textiles, plastics, and printing inks. Their performance as colorants is evaluated based on several factors, including their color strength, light fastness, wash fastness, and thermal stability. Research on related pyrazole azo dyes has demonstrated good to excellent fastness properties, making them suitable for industrial applications. emerald.com

Below is a table summarizing the expected color and potential applications of azo dyes derived from this compound with different diazonium salts.

Diazonium Salt Derived FromExpected Color of Azo DyePotential Applications
AnilineYellow-OrangeTextile dyeing, Printing inks
p-NitroanilineRedPlastics, Paints
Anthranilic acidOrange-RedFood coloring (if non-toxic)
Sulfanilic acidYellowAcid dye for wool and silk

Coordination Chemistry Studies as Ligands

The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it a versatile ligand for the formation of coordination complexes with various metal ions. researchgate.net The field of coordination chemistry explores the synthesis, structure, and properties of these metal-ligand complexes. Pyrazole-based ligands are of particular interest due to their ability to form stable complexes with a wide range of transition metals, lanthanides, and actinides. nih.gov

This compound can coordinate to a metal center in several ways. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms of the pyrazole ring. Alternatively, it can function as a bidentate ligand, chelating the metal ion through both a pyrazole nitrogen and the nitrogen of the amino group. The methoxyphenyl substituent can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

The synthesis of metal complexes with aminopyrazole ligands has been reported, and their structures have been characterized using techniques such as X-ray crystallography. For instance, a copper(II) complex with 3-aminopyrazole (B16455) has been synthesized and its crystal structure reveals an octahedral coordination environment around the copper ion, with the aminopyrazole ligands coordinating through different nitrogen atoms. iucr.org The formation of such complexes can lead to materials with interesting magnetic, optical, and catalytic properties.

The table below provides examples of metal ions that could potentially form stable complexes with this compound and the potential applications of these complexes.

Metal IonPotential Coordination GeometryPotential Applications
Copper(II)Square planar, OctahedralCatalysis, Antimicrobial agents
Nickel(II)Square planar, TetrahedralCatalysis, Magnetic materials
Cobalt(II)Tetrahedral, OctahedralPigments, Catalysis
Zinc(II)TetrahedralLuminescent materials, Sensors
Palladium(II)Square planarCatalysis (e.g., cross-coupling reactions) mdpi.com

The study of these coordination complexes contributes to a fundamental understanding of metal-ligand interactions and opens up possibilities for the design of new functional materials.

Analytical Chemistry Applications

While specific applications of this compound in analytical chemistry are not widely reported, its structural features suggest its potential use as an analytical reagent. The presence of the amino group and the pyrazole ring, which can act as chromogenic and fluorogenic moieties upon complexation with metal ions, makes it a candidate for the development of new spectrophotometric and spectrofluorimetric methods for the determination of trace amounts of metal ions.

The formation of colored or fluorescent complexes between an organic ligand and a metal ion is the basis for many analytical techniques. The selectivity and sensitivity of these methods depend on the nature of the ligand and its interaction with the target analyte. By modifying the substituents on the pyrazole and phenyl rings of this compound, it may be possible to design a reagent that is highly selective for a particular metal ion.

For example, the complexation of pyrazole-based ligands with silver ions has been studied for the spectrophotometric determination of silver. mocedes.org The formation of a stable complex leads to a change in the absorption spectrum, which can be correlated to the concentration of the silver ions in the sample. Similarly, derivatives of this compound could be explored for the determination of other metal ions.

The potential analytical applications are summarized in the table below:

Analytical TechniquePrinciplePotential Analyte
SpectrophotometryFormation of a colored complexTransition metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺)
SpectrofluorimetryFormation of a fluorescent complexLanthanide ions, certain transition metal ions
Chemical SensorsImmobilization on a solid support to detect specific analytesMetal ions, anions

Further research is needed to explore the full potential of this compound and its derivatives as analytical reagents.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis often involves cyclocondensation of precursors (e.g., hydrazines and carbonyl derivatives) under controlled temperatures (0–5°C for exothermic steps) and solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon may enhance selectivity. Purification via column chromatography (silica gel, hexane:ethyl acetate eluent) is critical for isolating high-purity products. Reaction optimization via Design of Experiments (DoE) can systematically evaluate temperature, solvent polarity, and catalyst loading effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) confirms proton and carbon environments (e.g., methoxy singlet at δ ~3.8 ppm). Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) identifies functional groups (e.g., N-H stretches at ~3250 cm⁻¹). Single-crystal X-ray diffraction (using SHELX software) resolves 3D geometry, including bond angles and torsional strain. Cross-validation with computational models (DFT) ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound with potential enzyme targets?

  • Methodology : Use software (AutoDock, Schrödinger Suite) to simulate ligand-receptor binding. Parameterize the compound’s charge distribution via density functional theory (DFT) or semi-empirical methods. Analyze binding affinity (ΔG), hydrogen-bond networks, and hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Comparative studies with analogs (e.g., chloro- or fluoro-substituted derivatives) highlight substituent effects on binding .

Q. What strategies resolve contradictory data regarding the compound’s reactivity under varying environmental conditions?

  • Methodology : Conduct controlled degradation studies (pH, UV exposure, thermal stress) with High-Performance Liquid Chromatography (HPLC) to monitor stability. Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Cross-reference with computational models (e.g., QSPR) to predict reactivity trends. Reproducibility testing in triplicate minimizes experimental noise .

Q. How does the methoxy group’s electronic effects influence the compound’s chemical reactivity and interaction with biological targets?

  • Methodology : Compare Hammett substituent constants (σ) to quantify electron-donating effects. Electrostatic potential maps (via DFT) visualize charge distribution. In biological studies, replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) and assess changes in receptor binding (e.g., via SPR or fluorescence polarization assays). Substituent effects on metabolic stability can be profiled using liver microsomes .

Q. What in vitro assays are suitable for evaluating the compound’s potential as an enzyme inhibitor or receptor ligand?

  • Methodology :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) using ³H- or ¹²⁵I-labeled ligands.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess selectivity via healthy cell lines (e.g., HEK293) .

Q. How to design derivatives of the compound to enhance pharmacological activity while minimizing toxicity?

  • Methodology :

  • Structural Modifications : Introduce bioisosteres (e.g., replacing methoxy with methylsulfonyl) to improve solubility or binding.
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 interactions, and Ames test outcomes.
  • SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., para vs. meta positions) and correlate changes with activity/toxicity ratios. Prioritize candidates with >10-fold selectivity in vitro .

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